molecular formula C33H59N2O4S+ B13804911 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate

2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate

Cat. No.: B13804911
M. Wt: 579.9 g/mol
InChI Key: IUSFODTXNSYGCL-UHFFFAOYSA-O
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Description

2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate is a complex organic compound that features a thiazolium ring and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate typically involves multiple steps. One common method includes the reaction of octadecylamine with chloroformate to form octadecylcarbamate. This intermediate is then reacted with a suitable alkylating agent to introduce the prop-2-enyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring or the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolium derivatives.

Scientific Research Applications

2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The thiazolium ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial or anticancer effects by inhibiting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate bromide
  • 3-Ethyl-2-methylbenzothiazolium iodide

Uniqueness

This compound is unique due to its combination of a long hydrophobic chain and a reactive thiazolium ring. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Properties

Molecular Formula

C33H59N2O4S+

Molecular Weight

579.9 g/mol

IUPAC Name

2-(octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate

InChI

InChI=1S/C33H58N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-34-33(37)39-29-31(2)28-38-32(36)23-20-17-19-22-25-35-26-27-40-30-35/h26-27,30H,2-25,28-29H2,1H3/p+1

InChI Key

IUSFODTXNSYGCL-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1

Origin of Product

United States

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